molecular formula C19H23N7O B2547868 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1058456-04-4

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2547868
CAS No.: 1058456-04-4
M. Wt: 365.441
InChI Key: NTXBZDMRAJGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a phenylpropan-1-one substituent. The triazolo-pyrimidine moiety is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and nucleotide mimicry . The piperazine linker contributes to conformational flexibility, while the phenylpropan-1-one group may influence binding affinity through hydrophobic or π-π stacking interactions. Despite its structural complexity, direct pharmacological data for this compound remain sparse in the literature, necessitating comparisons with analogs for inferring properties.

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBZDMRAJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-Pyrimidine Derivatives ()

The 2014 study synthesized pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 , 3 ) and triazolo-pyrimidine isomers (e.g., 6–9 ). Key differences include:

  • Core Heterocycles : The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine in nitrogen atom positioning, altering electron distribution and hydrogen-bonding capacity .
  • Substituents : Unlike the ethyl group in the target compound, analogs in feature p-tolyl or hydrazine groups, which reduce steric bulk but may compromise metabolic stability.
  • Isomerization : Triazolo-pyrimidines in (e.g., 7→6 ) undergo structural rearrangement under specific conditions, suggesting the target compound’s stability may depend on reaction environments .

Coumarin- and Tetrazole-Modified Pyrimidines ()

The 2023 study describes pyrimidin-2-one derivatives (4i , 4j ) with coumarin and tetrazole substituents:

  • Functional Groups : Coumarin (in 4i , 4j ) introduces fluorescence properties and enhances solubility, contrasting with the target compound’s phenylpropan-1-one group, which prioritizes lipophilicity .
  • Linkers : The tetrazole ring in 4j offers hydrogen-bonding and ionizable properties, whereas the target’s piperazine linker provides basicity and flexibility.

Comparative Data Table

Property Target Compound Pyrazolo-Pyrimidine () Coumarin-Pyrimidine ()
Core Structure Triazolo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrimidin-2-one
Key Substituent 3-Ethyl, phenylpropan-1-one p-Tolyl, hydrazine Coumarin, tetrazole
Solubility (Predicted) Moderate (logP ~3.5) Low (logP ~4.0) High (logP ~2.8)
Pharmacological Target Kinases (inferred) Anticancer agents Antimicrobial agents
Synthetic Complexity High (multi-step isomerization) Moderate High (coumarin coupling)

Research Findings and Implications

  • Bioactivity : While the target compound lacks direct bioactivity data, its triazolo-pyrimidine core is associated with kinase inhibition (e.g., Src-family kinases) in analogs . Coumarin derivatives in exhibit antimicrobial activity, highlighting the impact of substituents on target selectivity .
  • Metabolic Stability : The ethyl group in the target compound may reduce oxidative metabolism compared to methyl-substituted analogs in .
  • Synthetic Challenges : Isomerization pathways () and coumarin coupling () underscore the need for precise reaction control in synthesizing such derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.